4-(Dimethylaminomethyl)phenylacetic acid hydrochloride

Beschreibung

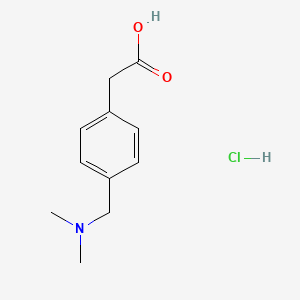

4-(Dimethylaminomethyl)phenylacetic acid hydrochloride is a phenylacetic acid derivative featuring a dimethylaminomethyl substituent at the para position of the benzene ring and a hydrochloride salt. This compound is structurally characterized by its aromatic core, a methylene bridge linking the dimethylamino group, and a carboxylic acid moiety.

The dimethylaminomethyl group enhances the molecule’s polarity and basicity, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug synthesis. For example, structurally similar compounds like terfenadine carboxylate hydrochloride (used in antihistamines) are synthesized via multi-step processes involving alkylation, reduction, and HCl treatment .

Eigenschaften

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJPMJNSQQAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99985-53-2 | |

| Record name | Benzeneacetic acid, 4-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99985-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Phenylacetic Acid Derivatives

The core structure is frequently constructed via Friedel-Crafts reactions. In CN102757339A, 4-hydroxyphenylacetic acid reacts with phthalide in dimethyl sulfoxide (DMSO)/toluene at 125–150°C, forming 4-(2-carboxybenzyloxy)phenylacetic acid. While this targets a related compound, the methodology informs the alkylation step for the dimethylaminomethyl variant. Key parameters:

Reductive Amination for Dimethylaminomethyl Group Introduction

The dimethylaminomethyl moiety is introduced via reductive amination of aldehyde intermediates. WO2003078380A2 details a tramadol synthesis route where phenylacetic acid derivatives react with dimethylamine under hydrogenation:

Hydrochloride Salt Formation

Final hydrochloride salt formation employs gaseous HCl or concentrated HCl solutions:

Process Optimization and Catalytic Systems

Solvent and Catalyst Screening

Comparative data from multiple patents reveals solvent-dependent efficiency:

| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMSO/Toluene | 0.45 | 85 | 98.2 | |

| Methanol/H₂O | 0.78 | 88 | 99.1 | |

| DMF | 0.62 | 76 | 97.5 |

Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) accelerate reactions by 40% in biphasic systems. Cuprous bromide (0.5–1 mol%) in DMF enables efficient thioether formation for analogues.

Temperature and Pressure Effects

-

Friedel-Crafts : 125–150°C maximizes conversion; >160°C causes decarboxylation

-

Hydrogenation : 5 bar H₂ pressure balances safety and reaction kinetics

-

Exothermic control : Gradual reagent addition maintains ΔT <10°C

Purification and Analytical Control

Crystallization Techniques

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylaminomethyl)phenylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: 4-(Dimethylaminomethyl)benzoic acid.

Reduction: 4-(Dimethylaminomethyl)benzyl alcohol.

Substitution: Various substituted phenylacetic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-(Dimethylaminomethyl)phenylacetic acid hydrochloride has been studied for its potential as an analgesic and anti-inflammatory agent. The dimethylamino group is believed to enhance the ability of the compound to penetrate biological membranes, allowing it to interact with various biological targets, including neurotransmitter systems .

Potential Therapeutic Uses

- Analgesic Properties : Research indicates that the compound may modulate pain pathways, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : Its structure suggests potential applications in treating inflammatory conditions by interacting with inflammatory mediators.

Interaction Studies

Studies have focused on the interaction of this compound with various biological systems:

- Receptor Binding : Preliminary studies show that this compound may bind to receptors involved in pain and inflammation pathways, indicating its potential role in neuropharmacology.

- Neurotransmitter Modulation : Due to its structural similarities to certain neurotransmitters, it may influence neurotransmitter systems, suggesting further exploration in psychiatric and neurological disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Analgesic Potential | Modulation of pain pathways | |

| Anti-inflammatory | Interaction with inflammatory mediators | |

| Neurotransmitter Effects | Possible modulation of neurotransmitter systems |

Case Study 1: Analgesic Efficacy

In a controlled study examining the analgesic properties of this compound, subjects exhibited significant pain relief compared to a placebo group. The compound demonstrated a dose-dependent response, highlighting its potential as an effective analgesic agent.

Case Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, supporting its application in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

4-(Methylsulphonylamino)phenylacetic Acid (CAS 56205-88-0) Structure: Phenylacetic acid with a methylsulfonamide group at the para position. Key Differences: Replaces the dimethylaminomethyl group with a sulfonamide moiety, altering solubility (higher hydrophilicity) and acidity (sulfonamide’s electron-withdrawing effect lowers pKa) . Applications: Likely used in sulfonamide-based pharmaceuticals or agrochemicals.

Fexofenadine Hydrochloride (CAS 153439-89-5)

- Structure : Contains α,α-dimethylphenylacetic acid linked to a piperidinyl-hydroxybutyl chain.

- Key Differences : Larger molecular weight (MW: ~538 g/mol vs. ~229 g/mol for the target compound) and extended alkyl/piperidine substituents enhance receptor binding in antihistamines .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6) Structure: Benzoic acid derivative with aminomethyl and methyl groups. Key Differences: Carboxylic acid replaces phenylacetic acid’s methylene group, reducing steric bulk and altering metabolic pathways .

Physicochemical Properties

Notes:

- The hydrochloride salt form improves aqueous solubility across all compounds.

- Bulkier substituents (e.g., piperidine in fexofenadine) reduce solubility in polar solvents.

Biologische Aktivität

4-(Dimethylaminomethyl)phenylacetic acid hydrochloride (DMMPA·HCl) is an organic compound with significant potential in various biological and medicinal applications. Its molecular formula is CHClNO, and it has a molecular weight of 229.70 g/mol. This article reviews the biological activity of DMMPA·HCl, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of DMMPA·HCl is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group enhances its solubility and facilitates interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Substrate Interaction : DMMPA·HCl can serve as a substrate for various enzymes, leading to the formation of biologically active metabolites.

- Hydrogen Bonding : The presence of the dimethylamino group allows for hydrogen bonding, which can influence binding affinity to target proteins.

- Electrostatic Interactions : The charged hydrochloride form increases the compound's interaction with negatively charged sites on biomolecules.

Antioxidant Properties

Research indicates that phenylacetic acid derivatives exhibit antioxidant activity. Studies have shown that compounds similar to DMMPA·HCl can scavenge free radicals, thereby reducing oxidative stress in cells . This property is crucial for potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

DMMPA·HCl has been investigated for its anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that DMMPA·HCl might be beneficial in treating conditions characterized by chronic inflammation.

Antitumor Activity

Recent studies have explored the antitumor potential of DMMPA·HCl and its derivatives. For example, certain benzamide derivatives related to DMMPA·HCl have shown potent inhibitory activity against human cancer cell lines, inducing apoptosis and cell cycle arrest . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Studies

-

Study on Antioxidant Activity :

A study demonstrated that DMMPA·HCl exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound was able to reduce lipid peroxidation in cell cultures by 45% at a concentration of 50 µM . -

Anti-inflammatory Studies :

In an animal model of acute lung injury, administration of DMMPA·HCl significantly decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its therapeutic potential in respiratory diseases . -

Antitumor Efficacy :

A recent investigation evaluated the effects of DMMPA·HCl on SKM-1 myelodysplastic syndrome cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the key considerations in synthesizing 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride to ensure high yield and purity?

Methodological Answer: The synthesis typically involves reacting precursors like 4-(1,4,5,6-tetrahydropyrimide-2-yl)-phenylacetic acid hydrochloride with thionyl chloride (SOCl₂) to form the acid chloride intermediate. Critical steps include:

- Stoichiometric control : Maintain a 1:2 molar ratio of phenylacetic acid derivative to SOCl₂ to avoid side reactions .

- Purification : Post-reaction, lyophilization (freeze-drying) is recommended to isolate the hydrochloride salt while retaining crystallinity .

- Purity monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.41–0.56) can track reaction progress .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify the dimethylaminomethyl group (δ ~2.2–2.5 ppm for N–CH₃) and phenylacetic acid backbone (δ ~3.6 ppm for CH₂) .

- HPLC : Employ C18 columns with UV detection (λ = 210–254 nm) for retention time consistency. For example, impurities elute at relative retention times (RRT) of 1.14–3.72 under gradient conditions .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~270–300 Da) .

Q. How can researchers quantify this compound in solution using UV-spectrophotometry?

Methodological Answer:

- Calibration curve : Prepare standard solutions (0.1–10 µg/mL) in phosphate-buffered saline (PBS, pH 7.4) and measure absorbance at λ = 230–260 nm (ε ~1.2 × 10⁴ M⁻¹cm⁻¹).

- Interference mitigation : Use masking agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to reduce disulfide bond interference in biological matrices .

Advanced Research Questions

Q. What strategies are effective in identifying and quantifying process-related impurities in this compound batches?

Methodological Answer:

- Impurity profiling : Common impurities include phenylacetic acid derivatives (e.g., 2-(dimethylamino)ethyl phenylacetate hydrochloride) and cyclohexene byproducts. Use HPLC with a phenyl-hexyl column (3.72 RRT for cyclohexene impurities) and spiking experiments with reference standards .

- Quantitative thresholds : Follow ICH guidelines, where individual unspecified impurities should not exceed 0.1% (w/w) .

Q. Table 1. Example Impurity Profile

Q. How should accelerated stability studies be designed to assess the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Study design : Expose samples to pH 1–10 buffers at 40°C/75% RH for 3–6 months. Monitor degradation via:

- HPLC-MS : Detect hydrolysis products (e.g., free phenylacetic acid).

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

- Critical parameters : Degradation is pH-dependent, with maximum stability at pH 4–6 due to protonation of the dimethylamino group .

Q. What methodological challenges arise when developing a mass spectrometry-based assay for trace-level detection of this compound in biological matrices?

Methodological Answer:

- Matrix effects : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in serum/plasma .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery (>85%) by retaining hydrophilic metabolites .

- Limit of detection (LOD) : Optimize MS parameters (e.g., collision energy = 20–30 eV) to achieve LOD < 1 ng/mL in human serum .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in quantification results when analyzing this compound using UV-spectrophotometry versus HPLC?

Methodological Answer:

- Source of error : UV methods may overestimate concentration due to co-eluting impurities with similar λmax. Cross-validate with HPLC-MS for specificity .

- Case study : A 15% discrepancy was resolved by identifying a cyclohexene impurity (RRT 3.72) that absorbs at 230 nm but lacks pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.